REACTION_CXSMILES
|
Cl[C:2]1[N:7]=[C:6]([Cl:8])[C:5]([Cl:9])=[N:4][C:3]=1[Cl:10].CNC([OH:15])C.[CH2:16]([N:18]([CH2:21]C)CC)[CH3:17]>>[CH3:21][N:18]([C:2]1[C:3]([Cl:10])=[N:4][C:5]([Cl:9])=[C:6]([Cl:8])[N:7]=1)[CH2:16][CH2:17][OH:15]
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Name
|
|
Quantity
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10.8 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(N=C(C(=N1)Cl)Cl)Cl
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Name
|
|
Quantity
|
3.7 g
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Type
|
reactant
|
Smiles
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CNC(C)O
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Name
|
|
Quantity
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10 g
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Type
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reactant
|
Smiles
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C(C)N(CC)CC
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
was stirred overnight at room temperature
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The white solid was filtered out
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Type
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CONCENTRATION
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Details
|
the filtrate concentrated on the rotary evaporator
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Type
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CUSTOM
|
Details
|
to leave a yellow oil
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Type
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DISTILLATION
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Details
|
This was distilled on a Kugelrohr apparatus
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Type
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CUSTOM
|
Details
|
to give
|
Type
|
CUSTOM
|
Details
|
10 g (78% of theoretical yield) of a yellow oil (b.p. 110° at 0.05 mm Hg)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
CN(CCO)C1=NC(=C(N=C1Cl)Cl)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |